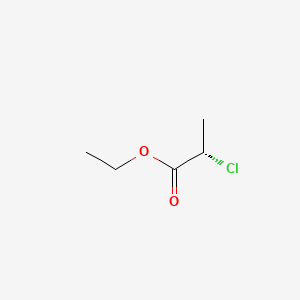

ETHYL (S)-2-CHLORO PROPIONATE

概要

説明

ETHYL (S)-2-CHLORO PROPIONATE: is an organic compound with the molecular formula C5H9ClO2. It is a chiral ester, meaning it has a specific three-dimensional arrangement that makes it non-superimposable on its mirror image. This compound is used in various chemical reactions and has applications in different fields, including organic synthesis and pharmaceuticals.

準備方法

Synthetic Routes and Reaction Conditions:

Chlorination of Propionic Acid Derivatives: One common method involves the chlorination of propionic acid derivatives.

Diazotization of Amino Acids: Another method involves the diazotization of amino acids like L-alanine in the presence of hydrochloric acid, followed by esterification with ethanol.

Industrial Production Methods: Industrial production typically involves large-scale chlorination and esterification processes, using catalysts and optimized reaction conditions to maximize yield and purity. The use of continuous flow reactors and advanced purification techniques ensures the efficient production of high-quality ETHYL (S)-2-CHLORO PROPIONATE.

化学反応の分析

Types of Reactions:

Substitution Reactions: ETHYL (S)-2-CHLORO PROPIONATE can undergo nucleophilic substitution reactions where the chlorine atom is replaced by other nucleophiles such as hydroxide, alkoxide, or amine groups.

Reduction Reactions: It can be reduced to form the corresponding alcohol, (-)-Ethyl 2-hydroxypropionate, using reducing agents like lithium aluminium hydride.

Common Reagents and Conditions:

Nucleophilic Substitution: Reagents like sodium hydroxide or sodium methoxide in an appropriate solvent.

Reduction: Lithium aluminium hydride in anhydrous ether or tetrahydrofuran.

Major Products:

Substitution: Products like (-)-Ethyl 2-hydroxypropionate or (-)-Ethyl 2-aminopropionate.

Reduction: (-)-Ethyl 2-hydroxypropionate.

科学的研究の応用

Ethyl 2-chloropropionate is a versatile chemical compound with applications spanning across several scientific and industrial fields. Its primary use lies in its role as an intermediate in the synthesis of various complex molecules .

Scientific Research Applications

Ethyl 2-chloropropionate is utilized across diverse fields including physical chemistry, polymer chemistry, agricultural chemistry, analytical chemistry, pharmaceutical chemistry, biochemistry, and industrial chemistry.

Physical Chemistry

- Application: Evaluation of thermophysical property data for pure organic compounds.

- Methods: Dynamic data analysis using software like the NIST ThermoData Engine.

Polymer Chemistry

- Application: Initiator in the synthesis of polymers such as poly(2-(diethylamino)ethyl methacrylate) and poly(N-isopropylacrylamide) via atom transfer radical polymerization.

- Outcomes: Formation of desired polymers, including end-functionalized poly(N-isopropylacrylamide) with a pyrenyl group.

Agricultural Chemistry

- Application: Synthesis of herbicides, specifically phenoxypropionates, 2-(4-hydroxyphenoxy)propionate, and amino (or aryloxy) sulfonyl phenoxy propanates.

- Outcomes: Production of herbicides.

Analytical Chemistry

- Application: Synthesis processes using Partial Least Squares Regression (PLSR) analysis and Near-Infrared (NIR) spectroscopy for online and noninvasive monitoring of extraction processes.

- Methods: Online near-infrared spectroscopy as a process analysis technique in the synthesis of 2-chloropropionate.

- Outcomes: Development of a PLSR quantitative model with a correlation coefficient of 0.9944 and a root mean square error of correction (RMSEC) of 0.018105 mol/L.

Pharmaceutical Chemistry

- Application: Synthesis of nonsteroidal antipyretic and anti-inflammatory drugs like naproxen, indomethacin, and ibuprofen.

- Outcomes: Production of drugs.

Biochemistry

- Application: Synthesis of amino acids and peptides.

- Outcomes: Production of amino acids and peptides.

Industrial Chemistry

- Application: Synthesis of dyes, including azo dyes, anthraquinone dyes, and phthalocyanine dyes. Also used in the synthesis of pesticides, including organophosphorus pesticides, carbamate pesticides, and pyrethroid pesticides.

- Outcomes: Production of the desired dyes and pesticides.

Case Studies

- Herbicides: Ethyl 2-chloropropionate is a chemical intermediate in the synthesis of herbicidal compounds. Racemic alkyl 2-chloropropionates can be used in the synthesis of 2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy]propionic acid, its esters, and related products . Alkyl L-2-chloropropionates can be used to synthesize D-2-phenoxypropionic acids, like D-2-[4-(5-trifluoromethyl-2-pyridyloxy)phenoxy] propionic acid and its esters, which are more herbicidally active than their racemic counterparts .

- Drug Development: Chalcone derivatives, related in structure by the propionate group, have shown potential therapeutic applications. These compounds have been studied for their interactions with proteins like bovine serum albumin (BSA) to understand their pharmacokinetic properties, including absorption, distribution, metabolism, and excretion . Pharmacological and toxicity profiling is conducted to assess their safety and efficacy, with studies showing high intestinal absorption and non-carcinogenic properties .

- Plant Auxiliaries: Ethyl 2-chloropropionate is used in the synthesis of plant auxiliaries such as 2-chloroethyl trimethyl ammonium chloride and dimethylaminosuccinic acid.

作用機序

Mechanism:

- The compound acts primarily through its ester and chloro functional groups, which participate in various chemical reactions.

- In nucleophilic substitution reactions, the chlorine atom is displaced by nucleophiles, forming new carbon-nucleophile bonds .

Molecular Targets and Pathways:

- Targets include nucleophiles such as hydroxide ions, alkoxide ions, and amines.

- Pathways involve the formation of transition states and intermediates that lead to the final substituted products.

類似化合物との比較

Methyl 2-chloropropionate: Similar in structure but with a methyl group instead of an ethyl group.

2-Chloropropionic Acid: The acid form of the compound, lacking the ester group.

Uniqueness:

生物活性

Ethyl (S)-2-chloro propionate is a compound of significant interest in both synthetic and biological chemistry. This article explores its biological activity, focusing on enzymatic pathways, metabolic processes, and potential applications in various fields.

Chemical Structure and Properties

This compound is an ester derived from 2-chloropropionic acid and ethanol. Its molecular formula is , and it has a molecular weight of 136.58 g/mol. The compound's structure can be represented as follows:

Enzymatic Activity

Recent studies have highlighted the role of specific enzymes in the metabolism of this compound. A notable enzyme involved is 2-haloacrylate reductase , identified in Burkholderia sp. WS. This enzyme catalyzes the reduction of 2-chloroacrylate to produce (S)-2-chloropropionate, which is subsequently metabolized by (S)-2-haloacid dehalogenase . This pathway represents a novel mechanism for the biodegradation of unsaturated organohalogen compounds, emphasizing the compound's relevance in environmental biochemistry.

Herbicide Production

This compound serves as a synthetic precursor for the production of aryloxyphenoxypropionic acid herbicides, which are widely used in agriculture. The compound's ability to undergo further chemical transformations makes it valuable in the synthesis of various agrochemicals .

Lipase-Catalyzed Reactions

Research has demonstrated that lipases, such as those from Candida cylindracea, can effectively resolve ethyl 2-chloropropionate into its enantiomers. This resolution process is crucial for producing optically active compounds used in pharmaceuticals . The efficiency of these enzymes highlights the potential for biocatalysis in organic synthesis.

Metabolic Pathway Analysis

A study conducted on the metabolic pathways involving this compound revealed that it is primarily processed through specific bacterial strains capable of utilizing this compound as a carbon source. The research employed comparative two-dimensional gel electrophoresis to identify proteins expressed during growth on 2-chloroacrylate, leading to the discovery of several enzymes involved in its degradation .

Inhibitory Activity Against Pathogens

In vitro studies have shown that certain derivatives of 2-chloropropionic acid exhibit inhibitory activity against various pathogens. For instance, compounds similar to this compound have been tested for their effectiveness against Cryptosporidium species, demonstrating potential as antiparasitic agents .

Research Findings Summary

The following table summarizes key findings related to the biological activity and applications of this compound:

| Aspect | Details |

|---|---|

| Enzyme Involved | 2-haloacrylate reductase from Burkholderia sp. WS |

| Metabolic Pathway | Reduction to (S)-2-chloropropionate; further metabolized by dehalogenases |

| Primary Applications | Synthesis of herbicides; resolution into enantiomers using lipases |

| Biological Activity | Potential antiparasitic effects; biodegradation pathways identified |

特性

IUPAC Name |

ethyl (2S)-2-chloropropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H9ClO2/c1-3-8-5(7)4(2)6/h4H,3H2,1-2H3/t4-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JEAVBVKAYUCPAQ-BYPYZUCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)[C@H](C)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00426347 | |

| Record name | UNII-SQ49R2F429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

136.58 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

74497-15-7, 42411-39-2 | |

| Record name | Ethyl alpha-chloropropionate, (-)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0074497157 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | UNII-SQ49R2F429 | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00426347 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | ethyl (2S)-2-chloropropanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL .ALPHA.-CHLOROPROPIONATE, (-)- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/SQ49R2F429 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。